molecular formula C13H26N2O4 B1528809 2-{[(Tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid CAS No. 1404688-53-4

2-{[(Tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid

Cat. No. B1528809
CAS RN: 1404688-53-4
M. Wt: 274.36 g/mol
InChI Key: OSOZDWXLSALQHO-UHFFFAOYSA-N
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Description

“2-{[(Tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid” is a chemical compound with the CAS Number: 1404688-53-4 . It has a molecular weight of 274.36 . It is usually in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is “2- [ (tert-butoxycarbonyl)amino]-4- (diethylamino)butanoic acid” and its InChI Code is "1S/C13H26N2O4/c1-6-15 (7-2)9-8-10 (11 (16)17)14-12 (18)19-13 (3,4)5/h10H,6-9H2,1-5H3, (H,14,18) (H,16,17)" .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 274.36 and is typically in powder form .

Scientific Research Applications

Synthesis and Polymer Applications

Synthesis of Ortho-linked Polyamides

Research has demonstrated the synthesis of ortho-linked polyamides using derivatives related to 2-{[(Tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid. These polyamides show excellent solubility in polar solvents, high thermal stability, and are capable of forming transparent, flexible, and tough films, indicating their potential for advanced material applications (Hsiao et al., 2000).

Preparation of Electrophilic Building Blocks

Another study focused on the preparation of electrophilic building blocks for synthesizing enantiomerically pure compounds using cyclic acetals derived from amino and hydroxy acids, highlighting the compound's utility in constructing chiral molecules (Zimmermann & Seebach, 1987).

Fluorinated Amino Acids Synthesis

The synthesis of perfluoro-tert-butyl 4-hydroxyproline as derivatives for sensitive application in 19F NMR showcases the compound's significance in creating probes for medicinal chemistry and peptide studies, illustrating its versatility in enhancing NMR sensitivity (Tressler & Zondlo, 2014).

Asymmetric Synthesis and Catalysis

Versatile Intermediates for Amine Synthesis

N-tert-Butanesulfinyl imines derived from 2-{[(Tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid have been identified as versatile intermediates for the asymmetric synthesis of amines. This methodology allows for the efficient creation of highly enantioenriched amines, including amino acids and amino alcohols, showcasing the compound's utility in asymmetric synthesis (Ellman et al., 2002).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(diethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4/c1-6-15(7-2)9-8-10(11(16)17)14-12(18)19-13(3,4)5/h10H,6-9H2,1-5H3,(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOZDWXLSALQHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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